Dilaurylglycerosulfate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilaurylglycerosulfate (sodium) is a chemical compound primarily used as a co-emulsifier in diagnostic tests for the determination of lipase activity . It is known for its role in maintaining the catalytic activity and specificity of lipase during diagnostic procedures . The compound is a white to off-white solid with a molecular weight of 530.78 g/mol and the molecular formula C₂₇H₅₅NaO₆S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilaurylglycerosulfate (sodium) typically involves the esterification of lauryl alcohol with glycerol, followed by sulfonation. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents . The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Dilaurylglycerosulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dilaurylglycerosulfate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dilaurylglycerosulfate (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dilaurylglycerosulfate (sodium) involves its role as a co-emulsifier. It enhances the catalytic activity and specificity of lipase by stabilizing the enzyme-substrate complex. The compound interacts with the lipase enzyme, facilitating the hydrolysis of triglycerides into glycerol and fatty acids . The molecular targets include the active site of the lipase enzyme, where it binds and promotes the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
Lauryl sulfate (sodium): Another emulsifier used in various applications but with different molecular properties.
Glyceryl monostearate: Used as an emulsifier and stabilizer in food and pharmaceutical industries.
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
Uniqueness
Dilaurylglycerosulfate (sodium) is unique due to its specific role in enhancing lipase activity in diagnostic tests. Its ability to maintain the catalytic activity and specificity of lipase sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H55NaO6S |
---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
sodium;2,3-didodecoxypropyl sulfate |
InChI |
InChI=1S/C27H56O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2;/h27H,3-26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
ADWIARJBONOVHE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(COS(=O)(=O)[O-])OCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.